molecular formula C16H18N2O3 B12182824 (4-Hydroxy-8-methoxyquinolin-3-yl)(piperidin-1-yl)methanone

(4-Hydroxy-8-methoxyquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B12182824
M. Wt: 286.33 g/mol
InChI Key: FNASIDJNTLTNSA-UHFFFAOYSA-N
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Description

(4-Hydroxy-8-methoxyquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-8-methoxyquinolin-3-yl)(piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Hydroxylation and Methoxylation:

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where the quinoline derivative is reacted with piperidine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Hydroxy-8-methoxyquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core structure but differ in their substituents and biological activities.

    Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms.

Uniqueness

(4-Hydroxy-8-methoxyquinolin-3-yl)(piperidin-1-yl)methanone is unique due to the specific combination of the quinoline core with hydroxyl, methoxy, and piperidinyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

8-methoxy-3-(piperidine-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C16H18N2O3/c1-21-13-7-5-6-11-14(13)17-10-12(15(11)19)16(20)18-8-3-2-4-9-18/h5-7,10H,2-4,8-9H2,1H3,(H,17,19)

InChI Key

FNASIDJNTLTNSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCCCC3

Origin of Product

United States

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